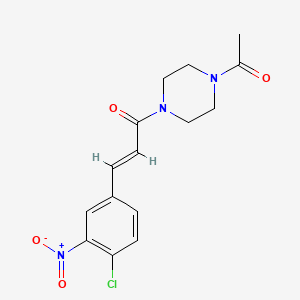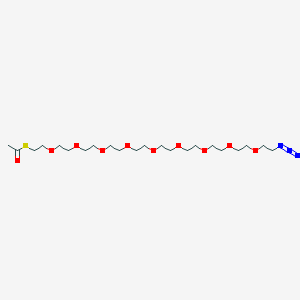
Azido-PEG9-S-methyl ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG9-S-methyl ethanethioate is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is also a reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Méthodes De Préparation
The synthesis of Azido-PEG9-S-methyl ethanethioate typically involves organic synthesis techniques. The process begins with the modification and functionalization of polyethylene glycol (PEG). The azide group is introduced to the PEG chain, followed by the attachment of the S-methyl ethanethioate group. The specific reaction conditions and reagents used can vary, but the general approach involves the use of copper catalysts for the azide-alkyne cycloaddition reaction .
Analyse Des Réactions Chimiques
Azido-PEG9-S-methyl ethanethioate undergoes several types of chemical reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups, forming a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups
Common reagents used in these reactions include copper catalysts for CuAAc and DBCO or BCN for SPAAC. The major products formed from these reactions are triazole rings, which are stable and useful in various applications .
Applications De Recherche Scientifique
Azido-PEG9-S-methyl ethanethioate has several scientific research applications:
Chemistry: It is used as a click chemistry reagent for the synthesis of complex molecules.
Biology: It is employed in the development of PROTACs, which are used to selectively degrade target proteins in biological systems.
Medicine: PROTACs synthesized using this compound are being explored as potential therapeutic agents for targeted protein degradation.
Industry: It is used in the synthesis of various functionalized PEG derivatives for industrial applications
Mécanisme D'action
The mechanism of action of Azido-PEG9-S-methyl ethanethioate involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Azido-PEG9-S-methyl ethanethioate is unique due to its specific structure and functional groups. Similar compounds include other PEG-based PROTAC linkers and click chemistry reagents, such as:
- Azido-PEG4-S-methyl ethanethioate
- Azido-PEG8-S-methyl ethanethioate
- Azido-PEG12-S-methyl ethanethioate
These compounds share similar functional groups but differ in the length of the PEG chain, which can affect their solubility and reactivity .
Propriétés
Formule moléculaire |
C22H43N3O10S |
|---|---|
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
S-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C22H43N3O10S/c1-22(26)36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-28-5-4-27-3-2-24-25-23/h2-21H2,1H3 |
Clé InChI |
UYMWTJAOBDYFDE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)
![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
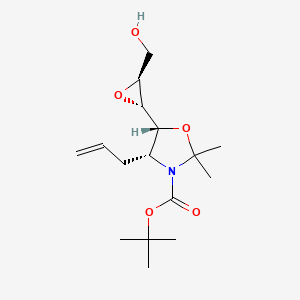
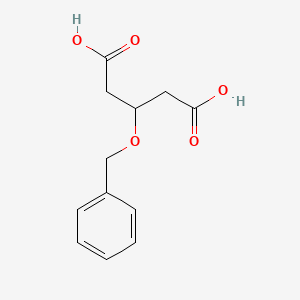
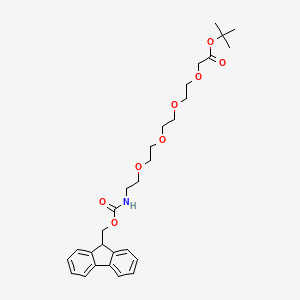
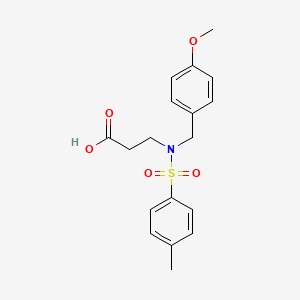





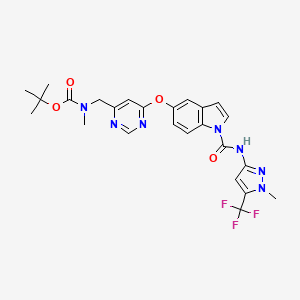
![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
